molecular formula C11H16N6O2 B2997506 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2199348-34-8

1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2997506
CAS No.: 2199348-34-8
M. Wt: 264.289
InChI Key: HXKRZYWWNLAENW-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-Triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a sophisticated heterocyclic compound designed for advanced research applications, particularly in drug discovery and medicinal chemistry. This molecule integrates two privileged structural motifs: a 1,2,3-triazole ring and a piperidine core, linked through a carbonyl group to an imidazolidin-2-one moiety. The 1,2,3-triazole ring is known for its remarkable stability, significant dipole moment, and ability to participate in hydrogen bonding, which allows it to effectively mimic amide bonds or other planar structural elements in bioactive molecules . This makes the triazole a valuable scaffold for constructing compounds with potential pharmacological activity . The specific substitution pattern with the triazole at the 4-position of the piperidine ring creates a versatile structural template. Piperidine derivatives are frequently explored in medicinal chemistry for their bioactive properties . The presence of the imidazolidin-2-one group adds a further hydrogen-bonding donor/acceptor capability, which can be critical for specific target engagement. The primary research value of this compound lies in its use as a key synthetic intermediate or a core scaffold for the design and development of new molecular entities. Researchers can leverage its structure to probe biological systems or to build more complex molecules for high-throughput screening campaigns. Its structural features are commonly associated with compounds investigated for various biological activities, aligning with the broad interest in nitrogen-containing heterocycles as sources of new therapeutic agents . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(triazol-2-yl)piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c18-10-12-5-8-16(10)11(19)15-6-1-9(2-7-15)17-13-3-4-14-17/h3-4,9H,1-2,5-8H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKRZYWWNLAENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The piperidine derivative is then coupled with the triazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.

Finally, the imidazolidinone ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling and cyclization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazolidinone rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like THF (tetrahydrofuran).

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like NaOH or K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Functional Groups/Substituents Evidence Source
Target Compound Piperidine-4-triazole + imidazolidinone ~306.3* Triazole, carbonyl, imidazolidinone -
I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) Benzimidazole-pyridinone + morpholine, dimethoxypropane 426.51 Benzimidazole, pyridinone, morpholine
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridinone + piperidine-imidazole 312.33 Imidazo-pyridinone, imidazole-carbonyl
1-(2-{4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one Indole-piperidine + ethyl-imidazolidinone ~443.9* Indole, fluorophenyl, ethyl linker
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride Piperidine + ethyl-imidazolidinone 233.74 Ethyl, hydrochloride salt
1-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one Pyrrolidine-thiazole + imidazolidinone ~283.3* Thiazole, pyrrolidine

*Estimated based on molecular formulas.

Functional Group Impact on Properties

  • Triazole vs. Benzimidazole/Thiazole: The triazole in the target compound offers metabolic stability and strong dipole interactions, whereas benzimidazole (I-BET469) enhances aromatic stacking and hydrophobic binding .
  • Piperidine vs. Pyrrolidine :
    • Piperidine (six-membered) provides greater conformational flexibility compared to pyrrolidine (five-membered), influencing target binding kinetics .
  • Imidazolidinone vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound I-BET469 1-[3-(Thiazol-2-yloxy)pyrrolidine...
LogP (Predicted) ~1.5–2.0 ~3.5 ~1.8
Water Solubility Moderate (polar groups) Low (bulky substituents) High (smaller size, thiazole polarity)
Metabolic Stability High (triazole stability) Moderate (benzimidazole) Moderate (thiazole susceptibility)

Biological Activity

The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a triazole moiety linked to a piperidine ring and an imidazolidinone structure. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction , which is crucial for forming the triazole ring. The following steps are often employed:

  • Formation of the Triazole : Reaction between organic azides and alkynes under copper-catalyzed conditions.
  • Carbonylation : Addition of carbonyl groups to the piperidine nitrogen.
  • Cyclization : Final cyclization to form the imidazolidinone structure.

The compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Neuroprotective Effects : It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, indicating potential neuroprotective properties.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, although specific data is limited.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa25Caspase activation
Study BMCF-730Mitochondrial disruption
Study CA54920DNA damage induction

Case Studies

  • Neuroprotection in Alzheimer's Model : A study investigated the effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation markers and improved cognitive function .
  • Anticancer Properties : In a recent evaluation, the compound was tested against breast carcinoma cell lines, showing promising results with an IC50 value of 25 µM, suggesting its potential as an anticancer agent .

Pharmacological Evaluations

Pharmacological evaluations have highlighted the compound's potential as an enzyme inhibitor. It has been shown to selectively inhibit certain isoforms of carbonic anhydrase (CA), with inhibition constants ranging from 57.7 to 98.2 µM against hCA II. This selectivity could be beneficial for developing targeted therapies.

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